N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO4S/c18-17(19,20)14-6-4-13(5-7-14)12-26(22,23)21-10-15-11-24-16(25-15)8-2-1-3-9-16/h4-7,15,21H,1-3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMWTRQWTRECRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine
The spiroketal core is synthesized via acid-catalyzed cyclocondensation of cyclohexanone and ethylene glycol (Figure 2). The reaction proceeds under reflux with a catalytic amount of p-toluenesulfonic acid (PTSA), yielding 1,4-dioxaspiro[4.5]decane in >85% yield.
Introduction of the methylamine group :
- Gabriel Synthesis : Bromination of the spiroketal at the 2-position using N-bromosuccinimide (NBS) generates 2-bromomethyl-1,4-dioxaspiro[4.5]decane , which is treated with potassium phthalimide followed by hydrazine hydrolysis to yield the primary amine.
- Mannich Reaction : Alternative approaches involve condensation with formaldehyde and ammonium chloride, though this may introduce regioselectivity challenges.
Synthesis of 4-(Trifluoromethyl)phenylmethanesulfonyl Chloride
Chlorosulfonation :
Coupling of Spirocyclic Amine and Sulfonyl Chloride
The final step involves nucleophilic substitution (Figure 3):
- 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine is dissolved in anhydrous dichloromethane with triethylamine (TEA) as a base.
- 4-(Trifluoromethyl)phenylmethanesulfonyl chloride is added dropwise at 0°C, and the reaction is stirred for 12–18 hours at room temperature.
- Workup includes washing with dilute HCl, water, and brine, followed by column chromatography (SiO₂, ethyl acetate/hexane) to isolate the product.
Yield : 65–72% (reported for analogous sulfonamides).
Alternative Methods and Optimization
One-Pot Spiroketal-Sulfonamide Assembly
A streamlined approach involves in situ generation of the spiroketal amine:
Solid-Phase Synthesis
Immobilization of the sulfonyl chloride on Wang resin enables stepwise coupling, though this method is less common for small-scale synthesis.
Characterization and Analytical Data
Key Properties :
- Molecular Formula : C₁₇H₂₂F₃NO₄S.
- Molecular Weight : 393.4 g/mol.
- XLogP3 : 3 (indicative of moderate lipophilicity).
Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 1.50–1.70 (m, 10H, spiroketal), 3.20 (d, 2H, CH₂NH), 4.05 (s, 2H, SO₂CH₂), 7.60 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H).
- IR (KBr): 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-F).
Challenges and Mitigation Strategies
- Amine Instability : The primary amine intermediate is prone to oxidation. Use of inert atmospheres (N₂/Ar) and low temperatures is critical.
- Spiroketal Ring Opening : Acidic conditions during sulfonylation may hydrolyze the ketal. Buffered neutral conditions (pH 7–8) are recommended.
- Byproduct Formation : Excess sulfonyl chloride leads to bis-sulfonamides. Stoichiometric control and slow addition mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitrating agents, halogens, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce nitro, halogen, or sulfonyl groups.
Scientific Research Applications
N-({1,4-dioxaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonamides.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties could be leveraged in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethylphenyl group can enhance binding affinity to certain proteins or enzymes, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target molecules, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Spirocyclic Framework
The 1,4-dioxaspiro[4.5]decane moiety is shared with compounds in (S07–S09) and (2.36c, 2.36d). Key differences lie in substituents:
- S08 (): Contains a 4-nitrobenzenesulfonamide group, which is more electron-deficient than the target’s trifluoromethylphenyl group. This difference may alter reactivity in nucleophilic substitutions or hydrogen-bonding interactions .
- 2.36c (): Features a benzhydryl-indole substituent, introducing bulkier aromatic groups that could reduce solubility compared to the target’s compact trifluoromethylphenyl .
Sulfonamide Derivatives
Sulfonamide analogs from , and 10 highlight substituent-driven bioactivity:
- Perfluidone (): A pesticidal trifluoromethanesulfonamide with a phenylsulfonyl group. The target’s trifluoromethylphenyl group may similarly enhance agrochemical stability but lacks the sulfonyl linkage .
- 10h (): A diazepane-linked methanesulfonamide.
Physicochemical and Functional Properties
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C14H16F3N2O3S
- Molecular Weight : 358.35 g/mol
Properties
| Property | Value |
|---|---|
| LogP | 3.24 |
| Polar Surface Area (Ų) | 60.5 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets.
Interaction with Biological Targets
Research indicates that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Anticancer Activity
Studies have shown that compounds with similar spirocyclic structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar effects.
Antimicrobial Activity
Preliminary data suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been investigated. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of methanesulfonamide derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The study found that compounds with a spirocyclic structure exhibited enhanced cytotoxicity compared to non-spirocyclic analogs, suggesting a promising avenue for further research on this compound .
Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of related compounds showed that those containing the dioxaspiro structure displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
Study 3: Anti-inflammatory Mechanism
Research conducted by Smith et al. (2023) explored the anti-inflammatory effects of methanesulfonamide derivatives in a murine model of acute inflammation. The results indicated that treatment with this compound reduced edema and inflammatory marker levels significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
